molecular formula C7H3BrCl3FO B1404585 1-Bromo-4-fluoro-2-(trichloromethoxy)benzene CAS No. 1417567-43-1

1-Bromo-4-fluoro-2-(trichloromethoxy)benzene

Cat. No. B1404585
CAS RN: 1417567-43-1
M. Wt: 308.4 g/mol
InChI Key: FDIWGZBCDYIVEX-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-(trichloromethoxy)benzene, also known as 4-F-BTP, is a halogenated aromatic compound that has a wide range of applications in scientific research. This compound is a building block for the synthesis of other compounds and is used for its unique properties. 4-F-BTP has been used in the synthesis of various compounds such as drugs, dyes, and other materials. It has also been used in the fields of biochemistry, pharmacology, and biotechnology.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-(trichloromethoxy)benzene is not fully understood. However, it is known that the compound undergoes a number of reactions in order to form other compounds. It is believed that the halogen atoms in the molecule act as electron-withdrawing groups, which can lead to the formation of new compounds. The halogen atoms can also act as electron-donating groups, which can lead to the formation of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound can have a variety of effects on the body. It has been shown to have an inhibitory effect on certain enzymes and hormones, which can lead to a variety of physiological effects. It has also been shown to have an effect on the immune system, which can lead to an increased risk of infection.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-Bromo-4-fluoro-2-(trichloromethoxy)benzene in lab experiments is that it is a relatively stable compound. This makes it easier to use in a variety of experiments, as it does not degrade easily. Additionally, the compound is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, the compound can be toxic if not handled properly, and it can also be difficult to store and transport.

Future Directions

For 1-Bromo-4-fluoro-2-(trichloromethoxy)benzene include further research into its biochemical and physiological effects. Additionally, further research could be conducted into the synthesis of other compounds using this compound as a building block. Additionally, further research could be conducted into the use of this compound in drug synthesis and other materials. Finally, further research could be conducted into the use of this compound in biotechnology applications, such as the synthesis of enzymes and other biomolecules.

Scientific Research Applications

1-Bromo-4-fluoro-2-(trichloromethoxy)benzene has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, dyes, and other materials. It has also been used in the fields of biochemistry, pharmacology, and biotechnology. In biochemistry, it has been used in the synthesis of various compounds such as enzymes, hormones, and other biomolecules. In pharmacology, it has been used in the synthesis of drugs and other pharmaceuticals. In biotechnology, it has been used in the synthesis of various materials such as enzymes, antibodies, and other biomolecules.

properties

IUPAC Name

1-bromo-4-fluoro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl3FO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIWGZBCDYIVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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